
1,2,3-Trimethyl-4-methylidenecyclobut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trimethyl-4-methylidenecyclobut-1-ene is a chemical compound with a unique structure characterized by a cyclobutene ring substituted with three methyl groups and one methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-4-methylidenecyclobut-1-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,2,3-trimethylcyclobutene with a strong base to induce dehydrohalogenation, forming the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Trimethyl-4-methylidenecyclobut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the compound to its saturated analog.
Substitution: Halogenation reactions with reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Br2 in carbon tetrachloride (CCl4) at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,2,3-Trimethyl-4-methylidenecyclobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclobutene reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3-Trimethyl-4-methylidenecyclobut-1-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutene: A simpler analog with a cyclobutene ring and no substituents.
1,2-Dimethylcyclobutene: A related compound with two methyl groups on the cyclobutene ring.
1,2,3,4-Tetramethylcyclobutene: A compound with four methyl groups on the cyclobutene ring.
Uniqueness
1,2,3-Trimethyl-4-methylidenecyclobut-1-ene is unique due to the presence of both methyl and methylene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying the effects of substituents on cyclobutene chemistry and for exploring new applications in various fields.
Propiedades
Número CAS |
35418-79-2 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
1,2,3-trimethyl-4-methylidenecyclobutene |
InChI |
InChI=1S/C8H12/c1-5-6(2)8(4)7(5)3/h6H,1H2,2-4H3 |
Clave InChI |
UIUQMFWWACHPSG-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=C(C1=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


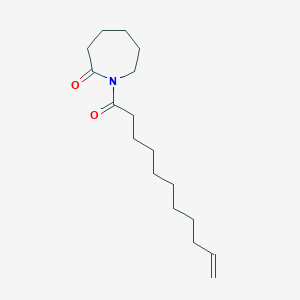
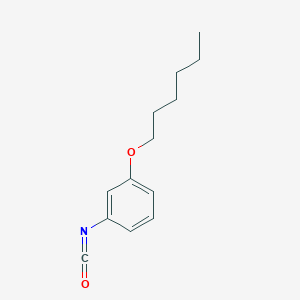
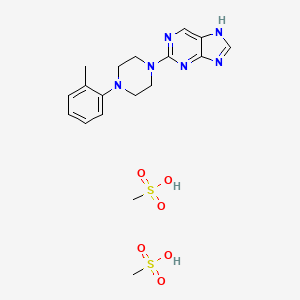
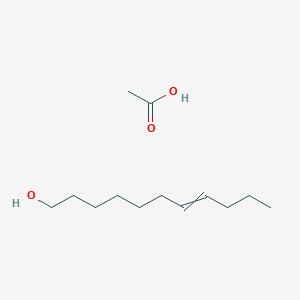
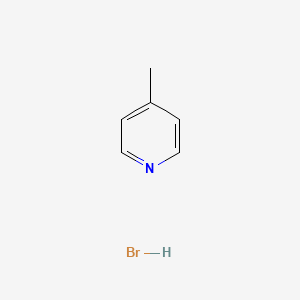
![2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)](/img/structure/B14677275.png)

![3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile](/img/structure/B14677289.png)
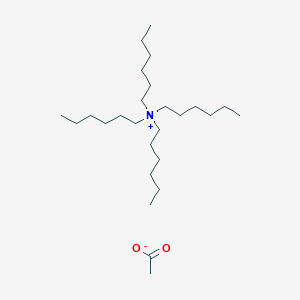
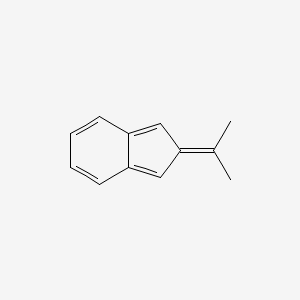

![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)
